2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 886932-69-0
VCID: VC4149335
InChI: InChI=1S/C19H17N5O2S/c1-14-6-8-15(9-7-14)20-17(25)13-27-19-22-21-18(16-5-4-12-26-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4
Molecular Formula: C19H17N5O2S
Molecular Weight: 379.44

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

CAS No.: 886932-69-0

Cat. No.: VC4149335

Molecular Formula: C19H17N5O2S

Molecular Weight: 379.44

* For research use only. Not for human or veterinary use.

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide - 886932-69-0

Specification

CAS No. 886932-69-0
Molecular Formula C19H17N5O2S
Molecular Weight 379.44
IUPAC Name 2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C19H17N5O2S/c1-14-6-8-15(9-7-14)20-17(25)13-27-19-22-21-18(16-5-4-12-26-16)24(19)23-10-2-3-11-23/h2-12H,13H2,1H3,(H,20,25)
Standard InChI Key SKDWDFGYVWYTEM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4

Introduction

2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its complex structure and potential biological applications. This compound belongs to the class of triazole derivatives, which are known for their pharmacological properties, particularly in the development of antimicrobial and antifungal agents.

Key Features:

  • Molecular Formula: Not explicitly provided in the available sources.

  • Molecular Weight: 373.46 g/mol.

  • CAS Number: 886920-64-5.

  • Structural Components: Furan, pyrrole, and triazole rings, along with a sulfanyl group and an acetamide moiety linked to a 4-methylphenyl group.

Synthesis Steps:

  • Preparation of the Triazole Core: This involves the reaction of appropriate precursors to form the 4H-1,2,4-triazole ring.

  • Introduction of Furan and Pyrrole Rings: Cyclization reactions are used to incorporate these heterocycles into the triazole framework.

  • Attachment of Sulfanyl Group and Acetamide Moiety: The sulfanyl group is introduced, followed by the attachment of the acetamide moiety linked to the 4-methylphenyl group.

Biological Applications

The compound's structural elements, including the furan, pyrrole, and triazole rings, suggest potential applications in medicinal chemistry. Triazole derivatives are known for their antimicrobial and antifungal properties, making this compound a candidate for further investigation in these areas.

Potential Applications:

  • Antimicrobial Agents: The presence of triazole and sulfanyl groups may confer antimicrobial activity.

  • Antifungal Agents: Similar to other triazole derivatives, this compound could exhibit antifungal properties.

  • Other Potential Applications: Further research may uncover additional biological activities, such as anticancer or antiviral effects.

Data and Research Findings

CompoundMolecular Weight (g/mol)CAS NumberStructural FeaturesPotential Biological Activity
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide373.46886920-64-5Furan, Pyrrole, TriazoleAntimicrobial, Antifungal
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide457.5886941-35-1Similar to above, with phenoxyphenyl groupAntimicrobial, Antifungal

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